molecular formula C16H18O3 B13673075 5-(7-Methoxy-1-naphthyl)pentanoic Acid

5-(7-Methoxy-1-naphthyl)pentanoic Acid

Cat. No.: B13673075
M. Wt: 258.31 g/mol
InChI Key: LKXZKKYVQKIDNV-UHFFFAOYSA-N
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Description

5-(7-Methoxy-1-naphthyl)pentanoic Acid is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group at the 7th position and a pentanoic acid chain at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

    Chain Extension: The carboxylic acid undergoes a chain extension reaction to introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(7-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-(7-Hydroxy-1-naphthyl)pentanoic Acid.

    Reduction: Formation of 5-(7-Methoxy-1-naphthyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(7-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(7-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-1-naphthyl)pentanoic Acid
  • 5-[2-(Methoxymethyl)-1-naphthyl]pentanoic Acid
  • 5-(1-Naphthyl)pentanoic Acid

Uniqueness

5-(7-Methoxy-1-naphthyl)pentanoic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-(7-methoxynaphthalen-1-yl)pentanoic acid

InChI

InChI=1S/C16H18O3/c1-19-14-10-9-13-7-4-6-12(15(13)11-14)5-2-3-8-16(17)18/h4,6-7,9-11H,2-3,5,8H2,1H3,(H,17,18)

InChI Key

LKXZKKYVQKIDNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCCCC(=O)O)C=C1

Origin of Product

United States

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